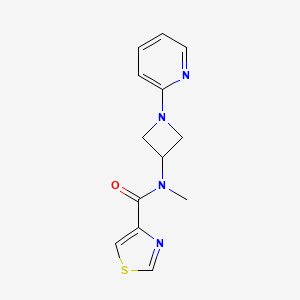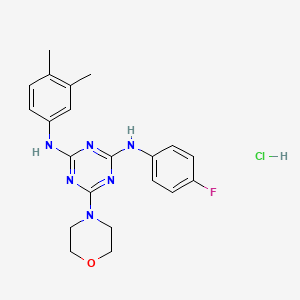![molecular formula C9H13Br B3005986 9-Bromodispiro[3.0.35.14]nonane CAS No. 2490398-78-0](/img/structure/B3005986.png)
9-Bromodispiro[3.0.35.14]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated spiro compounds can be complex, involving multiple steps and the use of chiral precursors. For instance, the synthesis of optically active spiro pheromones from a chiral precursor demonstrates the use of bromoepoxide as a building block, which is relevant to the synthesis of brominated spiro compounds . Additionally, the synthesis of 9-bromo- and 9-chlorobicyclo[4.2.1]nonatrienes from a bis(selenophenyl) derivative shows a stereoselective approach that could be analogous to the synthesis of 9-bromodispiro[3.0.3^5.1^4]nonane .
Molecular Structure Analysis
The molecular structure of brominated spiro compounds is characterized by the presence of bromine atoms, which can significantly influence the stereochemistry and reactivity of these molecules. The relative stereochemistries of simple spiroketals have been established through NMR spectroscopy and X-ray crystal structure determinations . These techniques could be applied to determine the structure of 9-bromodispiro[3.0.3^5.1^4]nonane.
Chemical Reactions Analysis
Brominated spiro compounds can undergo various chemical reactions, including radical substitution, electrophilic halodeborylation, and dehydrobromination. For example, the bromination of 9-isopropyl-9-borabicyclo[3.3.1]nonane proceeds through radical substitution or electrophilic mechanism depending on the conditions . Similarly, dehydrobromination reactions of α-bromo spiroketals have been studied, providing insights into the elimination reactions that such compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated spiro compounds are influenced by their molecular structure. The presence of bromine atoms can affect the compound's boiling point, density, and reactivity. The papers provided do not directly discuss the physical properties of 9-bromodispiro[3.0.3^5.1^4]nonane, but studies on related compounds, such as the synthesis of gold nanoparticles using 9-BBN, suggest that these brominated compounds can be used to stabilize nanoparticles, indicating a potential application in nanotechnology .
Aplicaciones Científicas De Investigación
Ether Cleavage Reagent
9-Bromodispiro[3.0.3^5.1^4]nonane, specifically B-bromo-9-borabicyclo[3.3.1]nonane (BBr-9-BBN), has been identified as a convenient and selective reagent for cleaving a variety of ethers. In methylene chloride solution, BBr-9-BBN demonstrates excellent yield in cleaving ethers of different structural types and can selectively cleave one ether group in molecules containing multiple such groups (Bhatt, 1978).
Synthesis of Fulvestrant Intermediate
This compound plays a role in the improved synthesis of 1-bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]-Nonane, an important intermediate for synthesizing Fulvestrant. The study focused on discovering a more reasonable synthesis route and optimizing reaction conditions, achieving a yield of over 50% and showing potential for plant-scale production (Shi, 2009).
Nanoparticle Synthesis
9-Borabicyclo [3.3.1] nonane (9-BBN) has been used as a reducing agent for the synthesis of gold nanoparticles (AuNPs) with an average size of 3.3 nm. This method was effective in producing silver, palladium, and platinum nanoparticles with average diameters of less than 5.0 nm (Sardar & Shumaker-Parry, 2009).
Bromination of Homologs
The bromination of homologs of 1,6-dioxaspiro[4.4]nonane resulted in mono and dibromo-derivatives of spiranes, with bromine entering into specific positions of the 1,6-dioxaspiro[4.4]nonane ring (Ponomarev & Peshekhonova, 1969).
Haloboration Reactions
B-bromo-9-borabicyclo[3.3.1]nonane reacts readily with 1-alkynes in haloboration reactions, proceeding through the Markovnikov addition of the X-B moiety to C=C bonds in a cis fashion. This results in the formation of 2-bromo-1-alkenes in excellent yields (Hara et al., 1983).
Propiedades
IUPAC Name |
9-bromodispiro[3.0.35.14]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISQLISPOBYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromodispiro[3.0.35.14]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)





![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)